2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-
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Overview
Description
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a hexadienoic acid backbone with a 4-chlorophenyl substituent at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base, such as piperidine or pyridine. This reaction forms an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation to yield the desired product, 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic aromatic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- involves its interaction with molecular targets and pathways within biological systems. The conjugated diene system and the 4-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienoic acid: Lacks the 4-chlorophenyl substituent.
5-Phenyl-2,4-hexadienoic acid: Contains a phenyl group instead of a 4-chlorophenyl group.
2,4-Hexadienoic acid, 5-(4-methylphenyl)-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
137078-45-6 |
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Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-(4-chlorophenyl)hexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H11ClO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h2-8H,1H3,(H,14,15) |
InChI Key |
DUNNXJVNDJETSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=O)O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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